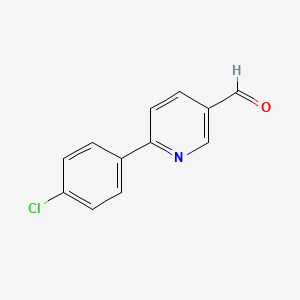

6-(4-氯苯基)-3-吡啶甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by DFT calculations using various functional and basis sets . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .

科学研究应用

1. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

- Application Summary: This compound is used in the synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines . These derivatives are of interest to pharmacy, medicine, and agriculture as potential biologically active substances .

- Methods of Application: The synthesis involves dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides . Dicyclohexylcarbodiimide (DCC) or a mixture of iodine with triethylamine was used as a dehydrosulfurizing agent .

- Results: It was shown that, in the case of using DCC, the target products are predominantly formed in high yields .

2. Synthesis of Difunctional Polysulfone Telechelics

- Application Summary: This compound is used in the synthesis of difunctional polysulfone telechelics . These polymers have excellent mechanical, chemical, and thermal properties and are widely used in various industrial applications .

- Methods of Application: The synthesis involves the reaction of bis(4-chlorophenyl) sulfone with bisphenol A, 4,4′-dihydroxydiphenyl ether and 4,4′-dihydroxybiphenyl .

- Results: The glass transition temperatures and thermal stabilities of the synthesized telechelics were evaluated as a function of molecular weights and the nature of the end groups .

3. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

- Application Summary: This compound is used in the synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines . These derivatives are of interest to pharmacy, medicine, and agriculture as potential biologically active substances .

- Methods of Application: The synthesis involves dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides . Dicyclohexylcarbodiimide (DCC) or a mixture of iodine with triethylamine was used as a dehydrosulfurizing agent .

4. Biological Potential of Indole Derivatives

- Application Summary: Compounds related to “6-(4-Chlorophenyl)-3-pyridinecarbaldehyde”, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine, have shown significant biological potential .

- Methods of Application: These compounds were tested for their anti-inflammatory and analgesic properties .

- Results: The tested compounds showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .

5. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

- Application Summary: This compound is used in the synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines . These derivatives are of interest to pharmacy, medicine, and agriculture as potential biologically active substances .

- Methods of Application: The synthesis involves dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides . Dicyclohexylcarbodiimide (DCC) or a mixture of iodine with triethylamine was used as a dehydrosulfurizing agent .

6. Biological Potential of Indole Derivatives

- Application Summary: Compounds related to “6-(4-Chlorophenyl)-3-pyridinecarbaldehyde”, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37), have shown significant biological potential .

- Methods of Application: These compounds were tested for their anti-inflammatory and analgesic properties .

- Results: The tested compounds showed 87.4% and 88.2% inflammation inhibition using paw edema, 78.5% and 76.6% inhibition of acetic acid-induced writhings .

属性

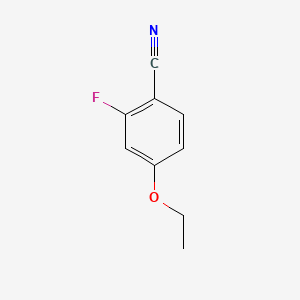

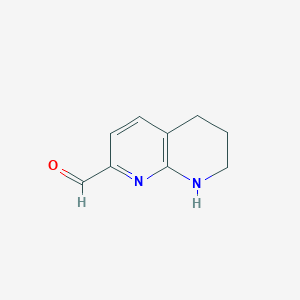

IUPAC Name |

6-(4-chlorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVVTYCGELZQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620349 |

Source

|

| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-3-pyridinecarbaldehyde | |

CAS RN |

834884-63-8 |

Source

|

| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)